(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide
Description
Properties
IUPAC Name |
(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18(15-10-5-2-6-11-15)17(14-8-3-1-4-9-14)21-19(23)16-12-7-13-20-16/h1-6,8-11,16-18,20,22H,7,12-13H2,(H,21,23)/t16-,17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOUIFUIIPEWLM-OKZBNKHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxalyl Chloride-Mediated Activation
Reaction of 2-pyrrolidinecarboxylic acid with oxalyl chloride (1.2 equiv) in dichloromethane at 0°C generates the corresponding acid chloride. This method is preferred for electron-deficient amines:
Advantages :
-
Quantitative conversion in 2 hours
-
Compatible with moisture-sensitive substrates
Limitations :
-
Requires strict anhydrous conditions
-
Generates corrosive HCl gas
HBTU/DIEA Peptide Coupling
For sterically hindered amines, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) with N,N-diisopropylethylamine (DIEA) in DMF achieves 85-92% coupling efficiency:
| Reagent | Molar Ratio | Role |
|---|---|---|
| HBTU | 1.1 equiv | Activates carboxylic acid |
| DIEA | 2.0 equiv | Scavenges HCl, maintains pH 8-9 |
Amide Bond Formation: Critical Process Parameters
Coupling the activated pyrrolidine derivative with (1S,2R)-2-hydroxy-1,2-diphenylethylamine proceeds under optimized conditions:
| Condition | Oxalyl Chloride Method | HBTU/DIEA Method |
|---|---|---|
| Temperature | -20°C | 0-5°C |
| Reaction time | 4 h | 12 h |
| Solvent | Dry THF | Anhydrous DMF |
| Workup | Aqueous NaHCO₃ wash | Precipitation in cold ether |
| Typical yield | 78-82% | 65-70% |
The oxalyl chloride route produces higher yields but requires cryogenic conditions, while the HBTU method offers better stereochemical retention for labile substrates.
Dynamic Kinetic Resolution in Large-Scale Synthesis
For industrial production (>100 kg batches), dynamic kinetic resolution using nickel(II) complexes enables simultaneous control of pyrrolidine and amine stereochemistry. The process involves:
-
Formation of a glycine-Ni(II)-(S,S)-BPB complex (BPB = (S,S)-N-benzylproline benzophenone)
-
Alkylation with (1S,2R)-configured electrophiles
-
Acidic decomposition (6M HCl, 60°C) to liberate the free amine
This method achieves 94% e.e. at 85% conversion, with residual nickel levels <5 ppm after ion-exchange purification.
Crystallization and Final Purification
The crude product is recrystallized from ethyl acetate/hexane (3:1 v/v) to obtain needle-like crystals. XRPD analysis confirms polymorph Form I, which exhibits optimal stability for long-term storage. Final characterization includes:
-
HPLC : 99.2% purity (C18 column, 0.1% TFA in H₂O/MeCN)
-
Optical rotation : [α]D²⁵ = +42.3° (c = 1, CHCl₃)
Industrial-Scale Process Intensification
Continuous flow reactors (Corning AFR module) enhance production efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle time | 48 h | 6 h |
| Space-time yield | 0.8 kg/m³/h | 4.2 kg/m³/h |
| Solvent consumption | 15 L/kg product | 6 L/kg product |
The flow system integrates in-line FTIR monitoring for real-time control of amide bond formation .
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Thionyl chloride (SOCl2), anhydrous conditions, room temperature.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding chloride derivative.
Scientific Research Applications
Antitumor Activity
Research indicates that (2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide exhibits antitumor properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against various cancer cell lines. The mechanism of action is believed to involve the modulation of apoptosis pathways and inhibition of cell proliferation .
Chiral Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of chiral drugs. Its enantiomerically pure form is essential for developing pharmaceuticals with specific biological activities. For instance, it can be used in synthesizing antihypertensive agents and antidiabetic medications .
Case Study: Synthesis of Antihypertensive Agents
In a notable case study, researchers synthesized a series of antihypertensive agents using this compound as a chiral building block. The resulting compounds demonstrated significant blood pressure-lowering effects in preclinical models .
Chiral Catalysts
This compound is utilized as a chiral catalyst in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds in organic synthesis.
Applications in Organic Reactions
The compound has been effectively employed in various organic transformations such as:
- Asymmetric hydrogenation
- Aldol reactions
- Michael additions
These reactions are pivotal for synthesizing complex molecules used in pharmaceuticals and agrochemicals .
Data Table: Catalytic Efficiency
| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | (2S)-N-[(1S,2R)-...]-carboxamide | 85 | 98 |
| Aldol Reaction | (2S)-N-[(1S,2R)-...]-carboxamide | 90 | 95 |
| Michael Addition | (2S)-N-[(1S,2R)-...]-carboxamide | 88 | 97 |
Polymer Chemistry
The compound's unique properties allow it to be incorporated into polymer matrices to enhance material performance. Research has shown that polymers modified with this compound exhibit improved mechanical strength and thermal stability.
Case Study: Polymer Modification
A study investigated the impact of incorporating this compound into poly(lactic acid) (PLA). The modified PLA demonstrated enhanced biodegradability and mechanical properties compared to unmodified PLA .
Mechanism of Action
The mechanism of action of (2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain perception.
Comparison with Similar Compounds
Stereoisomers and Enantiomeric Variants
The compound’s activity and properties are highly sensitive to stereochemistry. Key stereoisomers include:
Key Insight : Enantiomeric purity (e.g., 99% e.e.) is critical for applications in catalysis and pharmacology, as impurities can drastically alter biological activity or synthetic outcomes .
Functional Group Modifications
Structural analogs with varying functional groups highlight the importance of the carboxamide moiety:
Key Insight : Replacing the carboxamide with esters or sulfonamides modifies polarity, solubility, and biological target specificity .
Protective Group Derivatives
Derivatives with protective groups demonstrate synthetic versatility:
Key Insight : Protective groups like TMS or TBS enable selective functionalization in multi-step syntheses .
Commercial Availability and Pricing
Cost variations reflect synthetic complexity and demand:
Key Insight : The (1S,2R)-configured target compound is more expensive than its (1R,2S) isomer, likely due to higher demand in enantioselective applications .
Research Implications
- Stereochemical Sensitivity : The (1S,2R) configuration of the target compound is optimal for interactions with chiral receptors or catalysts, as evidenced by its use in asymmetric synthesis .
- Functional Group Trade-offs : Carboxamides balance hydrogen-bonding and lipophilicity, making them preferable over esters or sulfonamides in certain drug discovery contexts .
- Synthetic Utility : Protective group strategies (e.g., TMS, TBS) enable scalable production of complex targets, such as macrolide antibiotics .
Biological Activity
(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, commonly referred to as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H22N2O2
- CAS Number : 529486-25-7
Its structure features a pyrrolidine ring substituted with a hydroxy-diphenylethyl moiety, which is crucial for its biological interactions.
Research indicates that this compound exhibits various biological activities, including:
- Antineoplastic Activity : Studies have shown that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been tested against various cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer), demonstrating significant cytotoxic effects at low micromolar concentrations .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. It may exert protective effects against oxidative stress and excitotoxicity in neuronal cells .
- Anti-inflammatory Properties : In vitro studies suggest that it can modulate inflammatory pathways, potentially reducing cytokine release and inhibiting the activation of inflammatory cells .
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrrolidine derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cell growth in HT-29 and TK-10 cell lines with IC50 values below 10 µM. The study highlighted the importance of the hydroxy group in enhancing the compound's efficacy against cancer cells .
Study 2: Neuroprotection
In another investigation focusing on neuroprotection, this compound was administered to neuronal cultures subjected to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial function. This suggests potential therapeutic applications in neurodegenerative conditions such as Alzheimer's disease .
Comparative Biological Activity Table
| Activity Type | Mechanism | IC50/EC50 |
|---|---|---|
| Anticancer | Apoptosis induction | < 10 µM (HT-29) |
| Neuroprotection | Oxidative stress reduction | Effective at 5 µM |
| Anti-inflammatory | Cytokine modulation | Significant at 10 µM |
Q & A
Q. What are the recommended storage conditions to ensure compound stability?
The compound should be stored at 4°C in a tightly sealed container, protected from light and moisture. Long-term storage may lead to degradation, so periodic purity checks via HPLC or NMR are advised .
Q. How can researchers confirm the stereochemical purity of this compound?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is recommended to separate enantiomers. Confirmation via X-ray crystallography or optical rotation comparison against literature values (e.g., 99% e.e. as reported in ) ensures stereochemical fidelity .
Q. Which spectroscopic techniques are critical for structural characterization?
Q. What synthetic routes are commonly used to prepare this compound?
Asymmetric synthesis via Evans’ oxazolidinone methodology or catalytic enantioselective addition to α-ketoamides can yield the desired stereochemistry. Post-synthetic purification by recrystallization (e.g., ethanol/water) ensures >98% purity .
Advanced Research Questions
Q. How does stereochemistry influence biological activity in pharmacological studies?
The (1S,2R) configuration in the diphenylethyl group enhances binding to chiral targets (e.g., enzymes or receptors). For example, the (2S)-pyrrolidinecarboxamide enantiomer (CAS 529486-25-7) shows higher affinity in kinase inhibition assays compared to its (1R,2S) counterpart (CAS 529486-23-5) .
Q. What strategies resolve conflicting data in solubility or bioavailability studies?
- Solubility : Use co-solvents (DMSO/PBS mixtures) or cyclodextrin encapsulation for in vitro assays.
- Bioavailability : Pharmacokinetic modeling (e.g., compartmental analysis) paired with LC-MS/MS quantitation in plasma can clarify discrepancies .
Q. How can researchers design experiments to probe the compound’s mechanism of action?
Q. What analytical methods address batch-to-batch variability in synthesis?
Implement QC protocols using:
- Chiral Purity : Repetitive chiral HPLC runs.
- Thermogravimetric Analysis (TGA) : To detect residual solvents or decomposition.
- Elemental Analysis : Confirm stoichiometry (C, H, N within ±0.4% of theoretical) .
Q. How to optimize catalytic conditions for large-scale enantioselective synthesis?
Screen chiral catalysts (e.g., BINAP-Ru complexes) under varying temperatures (0–25°C) and pressures. Monitor enantiomeric excess (e.e.) via inline FTIR or polarimetry .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
- Source Verification : Cross-check compound identity (CAS 529486-25-7) and stereochemistry with suppliers (e.g., TCI America, Santa Cruz Biotechnology).
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls. Meta-analysis of IC values across studies can identify outliers .
Q. Why do solubility values vary in different solvent systems?
The compound’s amphiphilic nature (polar amide vs. hydrophobic diphenylethyl groups) leads to solvent-dependent aggregation. Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
